molecular formula C5H7BrN2 B2626536 5-Bromo-1,4-dimethyl-1H-pyrazole CAS No. 1393583-34-0

5-Bromo-1,4-dimethyl-1H-pyrazole

Cat. No.: B2626536
CAS No.: 1393583-34-0
M. Wt: 175.029
InChI Key: UKCYRDDMLBDMPK-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-pyrazole: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the 5-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,4-dimethyl-1H-pyrazole is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Cellular Effects

It is known that pyrazole derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that pyrazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, it has been observed to have significant biological activity, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole typically involves the bromination of 1,4-dimethyl-1H-pyrazole. One common method is the reaction of 1,4-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can help in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazole derivatives with different functional groups.

    Reduction Products: 1,4-dimethyl-1H-pyrazole.

Scientific Research Applications

Chemistry: 5-Bromo-1,4-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. These compounds are being investigated for their potential as therapeutic agents .

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes. It also finds applications in the synthesis of agrochemicals and other industrial chemicals .

Comparison with Similar Compounds

Comparison: 5-Bromo-1,4-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCYRDDMLBDMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393583-34-0
Record name 5-bromo-1,4-dimethyl-1H-pyrazole
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